![molecular formula C21H44O2 B15077650 Decane, 1,1'-[methylenebis(oxy)]bis- CAS No. 65767-41-1](/img/structure/B15077650.png)
Decane, 1,1'-[methylenebis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decane, 1,1’-[methylenebis(oxy)]bis-: is an organic compound with the molecular formula C21H44O2 It is a type of ether, specifically a dialkyl ether, where two decane molecules are connected by a methylene bridge through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of decanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes dehydration to form the desired ether.
Industrial Production Methods
In an industrial setting, the production of Decane, 1,1’-[methylenebis(oxy)]bis- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Decane, 1,1’-[methylenebis(oxy)]bis- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be broken and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Decane, 1,1’-[methylenebis(oxy)]bis- is used as a solvent and a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.
Biology
In biological research, this compound can be used as a model molecule to study the behavior of ethers in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of ether metabolism.
Medicine
While not commonly used directly in medicine, derivatives of Decane, 1,1’-[methylenebis(oxy)]bis- can be explored for potential pharmaceutical applications. Its ability to form stable complexes with other molecules makes it a candidate for drug delivery systems.
Industry
In the industrial sector, Decane, 1,1’-[methylenebis(oxy)]bis- is used as a lubricant and a plasticizer. Its chemical stability and low volatility make it suitable for high-temperature applications.
Mecanismo De Acción
The mechanism of action of Decane, 1,1’-[methylenebis(oxy)]bis- involves its ability to interact with various molecular targets through its ether linkages. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior in different environments. The methylene bridge provides flexibility, allowing the compound to adapt to different molecular conformations.
Comparación Con Compuestos Similares
Similar Compounds
Decane, 1,1’-oxybis-: Similar in structure but lacks the methylene bridge.
Didecyl ether: Another dialkyl ether with similar properties but different molecular weight.
Di-n-Decyl ether: Similar to didecyl ether but with a different structural arrangement.
Uniqueness
Decane, 1,1’-[methylenebis(oxy)]bis- is unique due to the presence of the methylene bridge, which imparts additional flexibility and reactivity compared to other similar ethers. This structural feature allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.
Propiedades
Número CAS |
65767-41-1 |
|---|---|
Fórmula molecular |
C21H44O2 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
1-(decoxymethoxy)decane |
InChI |
InChI=1S/C21H44O2/c1-3-5-7-9-11-13-15-17-19-22-21-23-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
Clave InChI |
MIBVRIDSRVAIDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCOCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)

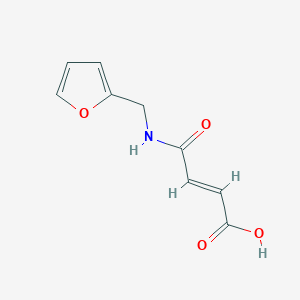
![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)
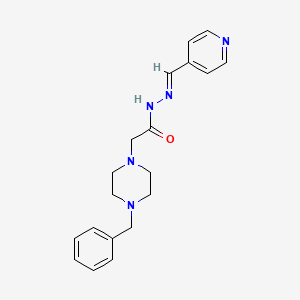
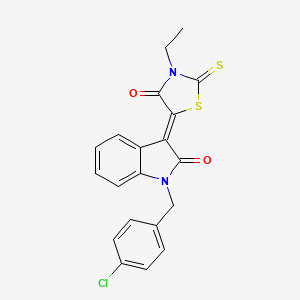
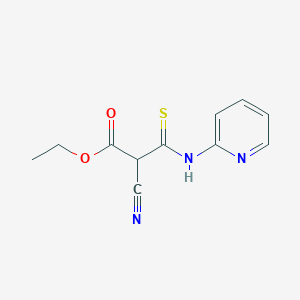
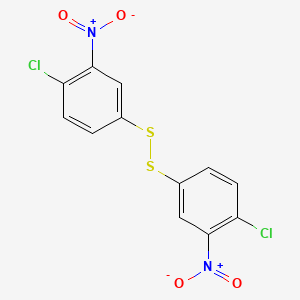
![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)

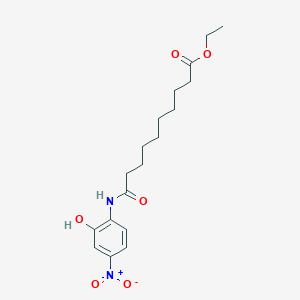
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)
![ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077665.png)
